AY 9944

Vue d'ensemble

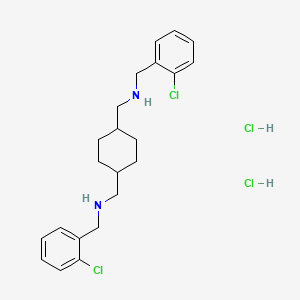

Description

1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- is a chemical compound with the molecular formula C22H30Cl4N2 and a molecular weight of 464.3 g/mol. This compound is known for its anti-cholesteremic properties, inhibiting delta 7-reductase, delta 14 reductase, and sterol biosynthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- typically involves the reaction of 1,4-cyclohexanedimethanamine with 2-chlorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted products with different functional groups replacing the chlorophenyl groups.

Applications De Recherche Scientifique

Cholesterol Biosynthesis Inhibition

AY 9944 is primarily utilized in research to study cholesterol metabolism. It effectively lowers cholesterol levels in various tissues while causing an accumulation of 7-dehydrocholesterol. Long-term studies have shown that this compound can significantly reduce cholesterol content in serum and adrenal tissues, making it a valuable tool for investigating cholesterol-related diseases and conditions such as atherosclerosis .

| Tissue | Cholesterol Level | 7-Dehydrocholesterol Level |

|---|---|---|

| Serum | Decreased | Increased |

| Adrenals | Decreased | Increased |

| Lungs | Decreased | Accumulated |

| Brain | Decreased | Reversible effects observed |

Neurodevelopmental Studies

This compound has been used to create animal models for studying atypical absence epilepsy (AAE). In these models, this compound administration leads to behavioral deficits and social dysfunctions that mimic symptoms observed in human patients with AAE. Research indicates that this compound-treated mice exhibit abnormal cognitive and social behaviors, providing insights into the neurodevelopmental impacts of cholesterol metabolism disturbances .

Hedgehog Signaling Pathway Research

The compound also serves as an inhibitor of the Hedgehog signaling pathway, which is critical in developmental biology and cancer research. This compound's ability to inhibit this pathway has implications for understanding developmental disorders and potential therapeutic targets for certain cancers .

Teratogenic Effects Investigation

Studies have shown that this compound exhibits teratogenic effects when administered during critical periods of development. This characteristic makes it a useful compound for studying the impacts of disrupted cholesterol biosynthesis on fetal development and congenital disorders .

Case Study 1: Cholesterol Metabolism in Rats

A significant study involved administering this compound to rats over six and twelve months, revealing profound alterations in sterol metabolism across various tissues. The study demonstrated that dietary cholesterol could mitigate some effects of this compound, highlighting the interplay between dietary factors and cholesterol biosynthesis inhibition .

Case Study 2: Atypical Absence Epilepsy Model

In a model of atypical absence epilepsy induced by this compound, researchers observed distinct social behavior changes in mice. The study characterized these behavioral alterations, providing a framework for understanding the relationship between cholesterol metabolism and neurodevelopmental disorders .

Case Study 3: Hedgehog Signaling Inhibition

Research investigating this compound's role as a Hedgehog signaling inhibitor revealed its potential as a therapeutic agent in developmental biology. The compound's ability to modulate this pathway suggests avenues for further exploration in treating conditions linked with aberrant Hedgehog signaling .

Mécanisme D'action

The compound exerts its effects by inhibiting key enzymes involved in cholesterol biosynthesis, specifically delta 7-reductase and delta 14 reductase. This inhibition disrupts the sterol biosynthesis pathway, leading to reduced cholesterol levels. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,4-Cyclohexanedimethanamine, N,N’-bis((2-bromophenyl)methyl)-, dihydrochloride

- 1,4-Cyclohexanedimethanamine, N,N’-bis((2-fluorophenyl)methyl)-, dihydrochloride

Uniqueness

1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- is unique due to its specific inhibition of delta 7-reductase and delta 14 reductase, which are crucial enzymes in the cholesterol biosynthesis pathway. This specificity makes it a valuable compound for research and potential therapeutic applications in cholesterol management.

Activité Biologique

AY 9944, chemically known as trans-N,N-bis[2-chlorophenylmethyl]-1,4-cyclohexanedimethanamine dihydrochloride, is a compound recognized for its significant biological activity as an inhibitor of cholesterol biosynthesis and hedgehog (Hh) signaling. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

This compound primarily functions as an inhibitor of Δ7-dehydrocholesterol reductase (DHCR7) , an enzyme crucial for cholesterol synthesis. The inhibition of this enzyme leads to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol (7-DHC), which is associated with several biological activities:

- Inhibition of Hedgehog Signaling : this compound interferes with the Hh signaling pathway, which is vital for various developmental processes and cellular functions. This inhibition may occur through multiple mechanisms, including blocking the cellular response to Hh proteins and reducing cholesterol esterification .

- Teratogenic Effects : this compound has been shown to exhibit teratogenic effects in vivo, indicating potential risks during development when exposure occurs .

Biological Effects

The biological effects of this compound can be categorized based on its impact on cholesterol metabolism and neurological functions:

Cholesterol Metabolism

This compound's inhibition of DHCR7 results in:

- Reduced Cholesterol Levels : Long-term administration in animal studies demonstrated significant decreases in cholesterol across various tissues, including serum, liver, and brain. The reduction in cholesterol was accompanied by an increase in 7-DHC levels .

- Reversible Changes : The alterations in sterol levels were found to be reversible upon dietary supplementation with cholesterol, indicating that this compound's effects are not permanent and can be influenced by external factors .

Neurological Impact

This compound has been utilized to create animal models for studying neurological disorders:

- Atypical Absence Seizures : Research indicates that this compound-treated rats exhibit characteristics similar to those observed in atypical absence seizures. This model aids in understanding the pathophysiology of such seizures and evaluating potential treatments .

- Oxysterol Production : Studies have identified novel oxysterols derived from 7-DHC in this compound-treated rats. These oxysterols may play roles in neurodegenerative processes and retinal degeneration associated with increased lipid peroxidation under light exposure .

Case Studies and Research Findings

A variety of studies have investigated the effects of this compound:

Propriétés

Numéro CAS |

366-93-8 |

|---|---|

Formule moléculaire |

C22H29Cl3N2 |

Poids moléculaire |

427.8 g/mol |

Nom IUPAC |

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;hydrochloride |

InChI |

InChI=1S/C22H28Cl2N2.ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;/h1-8,17-18,25-26H,9-16H2;1H |

Clé InChI |

LQQACHJPSRGDBL-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl |

SMILES canonique |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

1245-84-7 |

Pictogrammes |

Acute Toxic; Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A-7, AY9944 AY 9944 AY-9944 AY9944 AY9944 A 7 AY9944 A-7 AY9944-A-7 trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane Dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AY-9944 primarily inhibits 7-dehydrocholesterol Δ7-reductase (DHCR7), an enzyme critical in the cholesterol biosynthesis pathway. [, , , , , , , , , ] This inhibition disrupts the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. [, , , , , , , , , ]

ANone: Inhibiting DHCR7 leads to several downstream effects:

- Accumulation of 7-DHC: AY-9944 causes a significant build-up of 7-DHC in various tissues, including the serum, liver, and brain. [, , , , , , , , , ]

- Reduced Cholesterol Levels: Treatment with AY-9944 results in a decrease in cholesterol levels in various tissues and serum. [, , , , , , , , , ] This decrease is particularly pronounced in the serum and adrenal glands. []

- Appearance of Aberrant Sterols: AY-9944 treatment leads to the emergence of atypical sterols in serum, mirroring profiles observed in humans with Smith-Lemli-Opitz syndrome (SLOS). [] These aberrant sterols include 7- and 8-dehydrocholesterol, two trienols, and 19-nor-5,7,9(10)-cholestatrien-3beta-ol. []

ANone: AY-9944 administration can disrupt adrenal gland function:

- Reduced Corticosterone Production: Chronic treatment with high doses of AY-9944 can suppress corticosterone production in the adrenal glands. []

- Adrenal Hypertrophy: Prolonged treatment with AY-9944 can lead to adrenal hypertrophy, likely due to the reduced cholesterol levels and a compensatory increase in adrenal size. [, ]

ANone: Yes, AY-9944 has been observed to affect the fatty acid composition of phospholipids in the serum and various tissues. [] This suggests a broader influence on lipid metabolism beyond its primary target.

ANone: The molecular formula of AY-9944 is C20H26Cl2N2 • 2HCl, and its molecular weight is 461.28 g/mol.

ANone: While specific spectroscopic data is limited in the provided research, standard characterization techniques such as NMR and Mass Spectrometry would be applicable.

ANone: AY-9944 is primarily an enzyme inhibitor and does not display catalytic properties itself.

ANone: AY-9944 is primarily used as a research tool to:

- Study Cholesterol Biosynthesis: It helps elucidate the cholesterol synthesis pathway and its regulation. []

- Model SLOS: It creates an animal model for studying SLOS and potential therapeutic interventions. [, , ]

- Investigate Lipid Metabolism: It helps understand the broader effects of altered cholesterol synthesis on lipid metabolism. []

- Explore Neurological Disorders: AY-9944 has been used to induce absence seizures in animal models, providing insights into epilepsy and potential treatment strategies. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.